PT-262

Descripción

Propiedades

Número CAS |

86811-36-1 |

|---|---|

Fórmula molecular |

C14H13ClN2O2 |

Peso molecular |

276.72 g/mol |

Nombre IUPAC |

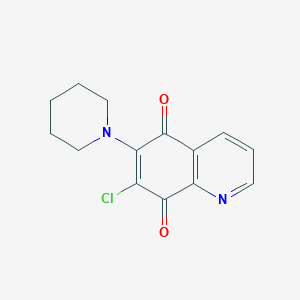

7-chloro-6-piperidin-1-ylquinoline-5,8-dione |

InChI |

InChI=1S/C14H13ClN2O2/c15-10-12(17-7-2-1-3-8-17)13(18)9-5-4-6-16-11(9)14(10)19/h4-6H,1-3,7-8H2 |

Clave InChI |

XBHXHCMFAUSIKK-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

PT-262; PT 262; PT262; |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Mechanisms of Action: A Technical Guide to PT-262

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the preclinical and clinical findings related to compounds identified as PT-262. The information presented herein is collated from publicly available scientific literature and clinical trial disclosures.

There appear to be two distinct therapeutic agents referred to in scientific literature and clinical development with similar "this compound" or related designations. This guide will address both compounds to ensure a thorough understanding of their respective mechanisms of action and developmental statuses. The first is a synthetic quinoline derivative with anticancer properties, and the second is a first-in-class oral antagonist of the Mas-related G-protein coupled receptor X2 (MRGPRX2) for mast cell-mediated disorders, also known as EP262.

Part 1: 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (this compound)

This novel synthetic compound has demonstrated significant potential as an anti-cancer agent, particularly in lung carcinoma models. Its mechanism of action is multifaceted, primarily targeting key signaling pathways involved in cell proliferation, survival, and migration.

Core Mechanism of Action

This compound exerts its anti-cancer effects through the inhibition of several critical cellular signaling pathways. It has been identified as a potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK) and also suppresses the phosphorylation of Extracellular signal-regulated kinase (ERK) and Cyclin-dependent kinase 2 (CDC2).[1][2][3][4] This activity is independent of the tumor suppressor protein p53.[1][2][4] The inhibition of these pathways leads to the induction of apoptosis, cell cycle arrest at the G2/M phase, and disruption of the cellular cytoskeleton, ultimately inhibiting cancer cell proliferation and migration.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the quinoline derivative this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ERK Phosphorylation Inhibition) | ~5 µM | Human lung cancer cells | [1] |

| Cytotoxicity Concentration Range | 1-20 µM (for 24h treatment) | Human lung cancer cells | [1] |

| ROCK Kinase Inhibition | More effective than Y-27632 and H-1152 | In vitro kinase assays | [3] |

Signaling Pathways

The primary signaling pathways affected by this this compound compound are the ERK signaling pathway and the RhoA-ROCK-MLC pathway.

This compound directly or indirectly inhibits the phosphorylation of ERK, a key component of the MAPK/ERK pathway which is crucial for cell proliferation and survival.[1]

This compound functions as a potent ROCK inhibitor, which is a downstream effector of RhoA.[3] By inhibiting ROCK, this compound prevents the phosphorylation of Myosin Light Chain (MLC), leading to the disruption of stress fiber formation and remodeling of the cytoskeleton.[3] This ultimately blocks cancer cell migration.[3] A computational model suggests that this compound interacts with the ATP-binding site of the ROCK protein.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

-

Method: Flash Chromatography

-

Eluent: 50% ethyl acetate/hexanes

-

Result: Brown solid this compound[1]

-

Mitochondrial Membrane Potential: Assessed to determine the induction of apoptosis following this compound treatment.[1]

-

Caspase Activation: Caspase-3 activation was measured to confirm the apoptotic pathway.[1][2][4]

-

Purpose: To analyze the protein levels of phosphorylated ERK and CDC2 after treatment with this compound.[1]

-

Procedure: Lung cancer cells were treated with this compound, followed by cell lysis and protein quantification. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of ERK and CDC2.

-

Cell Line: A549 lung carcinoma cells.[3]

-

Assays:

-

Cytoskeleton Remodeling: Assessed by observing cell morphology changes, such as cell elongation and abnormal actin polymerization, similar to the effects of phalloidin.[3]

-

Stress Fiber Staining: To visualize the effect of this compound on stress fibers.[3]

-

Western Blot: To measure total and phosphorylated MLC protein levels.[3]

-

Part 2: EP262 (A MRGPRX2 Antagonist)

EP262 is a distinct, first-in-class, orally administered small molecule antagonist of the Mas-related G-protein coupled receptor X2 (MRGPRX2).[5][6][7] This compound is being developed for the treatment of mast cell-mediated diseases, including chronic urticaria and atopic dermatitis.[5][6][7]

Core Mechanism of Action

EP262 functions by selectively blocking the MRGPRX2 receptor, which is expressed on mast cells.[5][6][7] Activation of MRGPRX2 by various ligands, including peptides released from sensory neurons, triggers mast cell degranulation.[5][7] This degranulation releases a cascade of inflammatory mediators such as histamine, tryptase, chymase, chemokines, and cytokines, leading to symptoms like itchy hives, angioedema, and type 2 inflammation.[5][7] By antagonizing MRGPRX2, EP262 prevents mast cell degranulation and the subsequent release of these inflammatory mediators.[5][7][8]

Clinical Development and Quantitative Data

EP262 has successfully completed a Phase 1 first-in-human study and is advancing into Phase 2 clinical trials.

| Study Phase | Population | Key Findings | Reference |

| Phase 1 | 64 Healthy Volunteers | Safe and well-tolerated at all doses tested. No serious adverse events. Pharmacokinetic profile supports once-daily oral dosing. | [5] |

| Phase 2a (EASE study) | ~30 Patients with Moderate to Severe Atopic Dermatitis | Evaluating safety, tolerability, and pharmacodynamics of EP262 (150 mg once daily) over 6 weeks. | [6] |

| Phase 2a | Patients with Chronic Inducible Urticaria | Initiated to evaluate the efficacy and safety of EP262 in this patient population. | [7] |

Signaling Pathway

The mechanism of EP262 revolves around the antagonism of the MRGPRX2 signaling pathway in mast cells.

Experimental Protocols

The following outlines the methodologies employed in the preclinical and clinical evaluation of EP262.

-

Cell Lines: LAD2 mast cells, peripheral stem cell-derived mast cells (PSCMCs), and primary human skin mast cells.[8]

-

Method: Mast cells were stimulated with various MRGPRX2 agonists in the presence or absence of EP262.[8]

-

Readouts: Inhibition of mast cell degranulation was assessed by measuring the release of tryptase and inflammatory cytokines.[8]

-

Model: MRGPRX2 knock-in (KI) transgenic mice.[8]

-

Administration: Oral treatment with EP262.[8]

-

Endpoints: Dose-dependent inhibition of agonist-induced mast cell degranulation and vascular permeability.[8]

-

Atopic Dermatitis Model: A mouse model (HDM/SEB) that replicates key features of human atopic dermatitis was used to show that oral EP262 improved skin lesions and markers of type 2 inflammation.

-

Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

-

Participants: 64 healthy volunteers.

-

Dose Ranges:

-

Assessments: Safety (adverse events, laboratory parameters, vital signs, ECGs) and pharmacokinetics.[5]

-

Design: Randomized, double-blind, placebo-controlled study.

-

Participants: Approximately 30 patients with moderate to severe atopic dermatitis.

-

Treatment: EP262 (150 mg) or placebo, administered orally once daily for 6 weeks.[6]

-

Endpoints: Safety, tolerability, and pharmacodynamics, including evaluation of clinical scores and histological and transcriptomic markers in lesional skin biopsies.

This guide provides a detailed technical overview of the mechanisms of action for two distinct compounds, both associated with the "this compound" designation in different contexts. The quinoline derivative this compound shows promise as an anti-cancer agent through its inhibition of key proliferative and migratory pathways. In contrast, EP262 is a clinical-stage antagonist of MRGPRX2 with the potential to treat a range of mast cell-mediated inflammatory diseases. Researchers and drug development professionals should carefully distinguish between these two compounds based on their distinct chemical structures, mechanisms of action, and therapeutic indications.

References

- 1. 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (this compound), a novel synthetic compound induces lung carcinoma cell death associated with inhibiting ERK and CDC2 phosphorylation via a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|86811-36-1|COA [dcchemicals.com]

- 3. 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (this compound), a novel ROCK inhibitor blocks cytoskeleton function and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. escientpharma.com [escientpharma.com]

- 6. Escient Pharmaceuticals Begins First Human Study of EP262, an Oral MRGPRX2 Inhibitor for Eczema Treatment [synapse.patsnap.com]

- 7. escientpharma.com [escientpharma.com]

- 8. EP-262 inhibits agonist-induced mast cell degranulation and vascular permeability in vivo | BioWorld [bioworld.com]

Unveiling PT-262: A Potent Kinase Inhibitor with Anti-Cancer Properties

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PT-262, chemically identified as 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione, is a novel synthetic compound demonstrating significant potential as an anti-cancer agent. This document provides a comprehensive technical overview of this compound, detailing its function as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Furthermore, it elucidates its broader mechanism of action, which includes the induction of apoptosis and the inhibition of key cell cycle and proliferation pathways. This guide synthesizes available quantitative data, outlines the experimental methodologies used to characterize the compound, and presents its signaling pathways through detailed visualizations to support further research and development efforts.

Core Function and Mechanism of Action

This compound primarily functions as a potent inhibitor of ROCK, a serine/threonine kinase that is a key downstream effector of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is fundamental to various cellular processes such as adhesion, migration, and contraction.[1][2][3] By inhibiting ROCK, this compound effectively disrupts these processes, leading to a blockage of cytoskeleton function and a subsequent reduction in cell migration, key factors in cancer metastasis.[1]

Beyond its effects on the cytoskeleton, this compound exerts a multi-faceted anti-cancer activity through the following mechanisms:

-

Induction of Apoptosis: this compound triggers programmed cell death by inducing the loss of mitochondrial membrane potential and promoting the activation of caspase-3.[4][5][6]

-

Inhibition of Proliferation Pathways: The compound has been shown to inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK) and Cyclin-dependent kinase 2 (CDC2), both of which are critical for cell proliferation.[4][5][6] This inhibition occurs through a p53-independent pathway, suggesting its potential efficacy in cancers with mutated or deficient p53.[5][7]

-

Cell Cycle Arrest: this compound induces an accumulation of cells in the G2/M phase of the cell cycle, further contributing to its anti-proliferative effects.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Target | Assay | IC50 Value | Cell Line(s) | Reference |

|---|---|---|---|---|

| ROCK | Kinase Activity Assay | ~ 5 µM | Not Specified | [4][5][6][8][9] |

| ERK Phosphorylation | Western Blot | ~ 5 µM | Human Lung Cancer Cells |[5] |

Table 2: Cellular Effects of this compound in Human Lung Cancer Cells

| Effect | Concentration Range | Treatment Duration | Cell Line(s) | Reference |

|---|---|---|---|---|

| Cytotoxicity and Proliferation Inhibition | 5 - 40 µM | 24 hours | A549, H1299 | [4] |

| Caspase-3 Activation and Apoptosis | 2 - 20 µM | 4 - 24 hours | A549, H1299 | [4] |

| G2/M Phase Accumulation | 10 - 20 µM | 24 hours | A549, H1299 | [4] |

| Inhibition of ERK Phosphorylation | 0 - 10 µM | 24 hours | A549, H1299 | [4] |

| Cytoskeleton Alteration and Cell Elongation | 2 µM | 24 hours | A549 | [4] |

| Inhibition of Cell Migration | 2 - 10 µM | 6 hours | A549 |[4] |

Signaling Pathways

The signaling pathways affected by this compound are crucial to its anti-cancer effects. The following diagrams illustrate these pathways.

Caption: this compound inhibits the RhoA/ROCK signaling pathway.

Caption: this compound inhibits the phosphorylation of ERK.

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available in their entirety. The following sections describe the general methodologies for the key experiments cited in the literature.

ROCK Kinase Activity Assay

This assay is performed to determine the inhibitory effect of this compound on ROCK activity.

-

Principle: A typical non-radioactive ELISA-based assay measures the phosphorylation of a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), by active ROCK enzyme.

-

General Procedure:

-

Recombinant active ROCK-II is incubated in a microtiter plate pre-coated with recombinant MYPT1.

-

The kinase reaction is initiated by the addition of ATP.

-

This compound at various concentrations is added to the wells to assess its inhibitory effect.

-

After incubation, the phosphorylated MYPT1 is detected using a specific antibody against the phosphorylated form of MYPT1 (e.g., anti-phospho-MYPT1 Thr696).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a chromogenic substrate.

-

The absorbance is measured, and the IC50 value is calculated from the dose-response curve.

-

Western Blot Analysis for Protein Phosphorylation

This technique is used to assess the effect of this compound on the phosphorylation status of proteins like ERK and CDC2.

-

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.

-

General Procedure:

-

Cancer cells (e.g., A549, H1299) are treated with varying concentrations of this compound for a specified duration.

-

Cells are lysed, and the protein concentration of the lysates is determined.

-

Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK, anti-phospho-CDC2).

-

Antibodies against the total forms of the proteins are used as loading controls.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Apoptosis Assays

Multiple assays are employed to confirm that this compound induces apoptosis.

-

Mitochondrial Membrane Potential Assay:

-

Principle: This assay measures the integrity of the mitochondrial membrane, which is compromised during the early stages of apoptosis.

-

General Procedure: Cells treated with this compound are stained with a fluorescent dye (e.g., JC-1 or TMRE) that accumulates in healthy mitochondria. A loss of mitochondrial membrane potential is indicated by a decrease in fluorescence intensity, which can be quantified using a microplate reader or flow cytometry.

-

-

Caspase-3 Activation Assay:

-

Principle: Caspase-3 is a key executioner caspase in apoptosis. Its activation is a hallmark of this process.

-

General Procedure: this compound-treated cells are lysed, and the lysate is incubated with a substrate that is specifically cleaved by active caspase-3, releasing a fluorescent or colorimetric signal. The signal intensity is proportional to the caspase-3 activity.

-

-

Annexin V Staining:

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.

-

General Procedure: Cells are incubated with FITC-labeled Annexin V and a viability dye like propidium iodide (PI). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Migration Assay

The effect of this compound on cell migration is typically assessed using a Transwell assay (also known as a Boyden chamber assay).

-

Principle: This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.

-

General Procedure:

-

A Transwell insert with a porous membrane is placed in a well of a culture plate.

-

The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

-

A suspension of cancer cells, pre-treated with different concentrations of this compound, is added to the upper chamber.

-

The plate is incubated to allow the cells to migrate through the pores in the membrane.

-

After incubation, non-migrated cells on the upper surface of the membrane are removed.

-

The migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of ROCK. Its ability to also induce apoptosis and inhibit key proliferative signaling pathways, such as the ERK pathway, in a p53-independent manner, makes it an attractive candidate for further investigation, particularly for cancers that are resistant to conventional therapies. The data presented in this guide provide a solid foundation for researchers and drug development professionals to design future studies to fully elucidate the therapeutic potential of this compound.

References

- 1. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RHOA Therapeutic Targeting in Hematological Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolving Mechanisms of Vascular Smooth Muscle Contraction Highlight Key Targets in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|86811-36-1|COA [dcchemicals.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. abmole.com [abmole.com]

- 9. medchemexpress.com [medchemexpress.com]

The Role of PT-262 in Modulating the ROCK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-262, chemically identified as 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione, is a novel and potent small molecule inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). This technical guide provides an in-depth overview of the involvement of this compound in the ROCK signaling pathway. It details the mechanism of action of this compound, its downstream cellular effects, and presents quantitative data on its inhibitory activity. Furthermore, this guide outlines the key experimental protocols for assessing the activity of this compound and visualizing the pertinent signaling pathways and experimental workflows.

Introduction to the ROCK Signaling Pathway

The Rho-associated coiled-coil forming protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. It is a key downstream effector of the small GTPase RhoA. The RhoA-ROCK signaling pathway is integral to a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in several pathologies, including cancer metastasis and hypertension.

The canonical activation of the ROCK pathway begins with the activation of RhoA, which in turn binds to and activates ROCK. Activated ROCK then phosphorylates multiple downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Binding Subunit of Myosin Light Chain Phosphatase (MYPT1). Phosphorylation of MLC promotes actomyosin contractility, leading to the formation of stress fibers and focal adhesions. By phosphorylating and inhibiting MYPT1, ROCK further enhances the levels of phosphorylated MLC.

This compound: A Novel ROCK Inhibitor

This compound has been identified as a potent inhibitor of ROCK. It offers a valuable tool for studying the physiological and pathological roles of the ROCK signaling pathway and presents a potential therapeutic candidate for diseases characterized by aberrant ROCK activity.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic site of ROCK[1]. Computational modeling suggests that this compound interacts with the ATP-binding site of the ROCK protein[1]. This binding prevents the phosphorylation of ROCK's downstream substrates, thereby inhibiting the signaling cascade. It is important to note that this compound does not directly bind to actin filaments[1].

Downstream Effects of this compound

The inhibition of ROCK by this compound leads to several significant downstream cellular effects:

-

Cytoskeletal Remodeling and Migration Inhibition: this compound markedly induces cytoskeleton remodeling and inhibits cell migration in lung carcinoma cells[1]. It blocks the formation of stress fibers and reduces the phosphorylation of MLC[1].

-

Induction of Apoptosis: this compound has been shown to induce the loss of mitochondrial membrane potential and elevate the activation of caspase-3, key events in the apoptotic cascade.

-

Inhibition of ERK and CDC2 Phosphorylation: this compound also inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Cyclin-Dependent Kinase 2 (CDC2) through a p53-independent pathway.

Quantitative Data

The inhibitory potency of this compound against ROCK has been quantified, and it has been shown to be more effective than other well-known ROCK inhibitors such as Y-27632 and H-1152[1].

| Compound | Target | IC50 | Reference |

| This compound | ROCK | ~ 5 µM | [1] |

| Y-27632 | ROCK | - | [1] |

| H-1152 | ROCK | - | [1] |

Note: Specific IC50 values for Y-27632 and H-1152 were not provided in the primary reference for direct comparison, but this compound was stated to be more effective.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the ROCK signaling pathway, based on the research by C.-H. Chuang et al. (2011).

Cell Culture

-

Cell Line: A549 human lung carcinoma cells.

-

Media: RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Kinase Assay for ROCK Activity

-

Objective: To determine the direct inhibitory effect of this compound on ROCK kinase activity.

-

Materials: Recombinant ROCK protein, substrate peptide (e.g., a peptide containing the MLC phosphorylation site), [γ-32P]ATP, this compound, and other ROCK inhibitors for comparison.

-

Procedure:

-

Prepare a reaction mixture containing the recombinant ROCK enzyme, the substrate peptide, and varying concentrations of this compound in a kinase buffer.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto a phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.

-

Western Blot Analysis for Phosphorylated MLC

-

Objective: To assess the effect of this compound on the phosphorylation of MLC in cultured cells.

-

Procedure:

-

Seed A549 cells in culture plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated MLC.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip and re-probe the membrane with an antibody for total MLC and a loading control (e.g., β-actin) for normalization.

-

Cell Migration Assay (Wound-Healing Assay)

-

Objective: To evaluate the effect of this compound on cell migration.

-

Procedure:

-

Grow A549 cells to confluence in a culture plate.

-

Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Wash the cells to remove detached cells.

-

Add fresh media containing different concentrations of this compound.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

-

Visualizations

Signaling Pathway Diagrams

Caption: this compound inhibits ROCK, blocking downstream signaling to MLC and MYPT1.

Experimental Workflow Diagrams

Caption: A stepwise workflow for detecting phosphorylated MLC via Western blot.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of the ROCK signaling pathway in health and disease. Its potent and specific inhibitory action on ROCK makes it a promising lead compound for the development of therapeutics targeting pathologies driven by aberrant ROCK signaling, such as cancer metastasis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of this compound.

References

The Discovery and Synthesis of PT-262: A Technical Guide

An In-depth Examination of a Novel Anti-Cancer Agent

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PT-262 (7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione), a novel synthetic compound with demonstrated anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical data and experimental methodologies associated with this promising molecule.

Introduction

This compound is a derivative of 5,8-quinolinedione, a class of compounds known for their potential as anti-cancer agents.[1] Identified as 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione, this compound has been shown to induce cell death in lung carcinoma cells through a p53-independent pathway.[1] Its mechanism of action involves the inhibition of key signaling pathways, including those mediated by Rho-associated coiled-coil forming protein kinase (ROCK), extracellular signal-regulated kinase (ERK), and cyclin-dependent kinase 2 (CDC2).[1]

Synthesis of this compound

The synthesis of this compound is a single-step process starting from 6,7-dichloroquinoline-5,8-dione. The methodology, as described in the primary literature, is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

-

6,7-dichloroquinoline-5,8-dione

-

Piperidine

-

Triethylamine

-

Benzene

-

Ethyl acetate

-

Hexanes

Procedure:

-

A solution of 6,7-dichloroquinoline-5,8-dione (1.00 g, 4.4 mmol) and piperidine (0.50 ml, 5.1 mmol) is prepared in 150 ml of benzene.[1]

-

Triethylamine (0.56 ml, 5.1 mmol) is added dropwise to the solution with stirring at room temperature for 5 minutes.[1]

-

The solvent is removed using a rotary evaporator, resulting in a dark brown solid.[1]

-

The crude product is purified by flash chromatography using a mobile phase of 50% ethyl acetate/hexanes to yield this compound as a brown solid.[1]

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic effects against human lung cancer cells.[1] Its mechanism of action is multifaceted, targeting key pathways involved in cell proliferation, survival, and migration.

Signaling Pathways

This compound has been identified as a potent inhibitor of ROCK, a downstream effector of RhoA that plays a crucial role in cytoskeleton organization and cell migration. It has been shown to be more effective at inhibiting ROCK kinase activity than the specific ROCK inhibitors Y-27632 and H-1152. Furthermore, this compound inhibits the phosphorylation of ERK and CDC2, key regulators of cell proliferation and the cell cycle, in a p53-independent manner.[1]

Caption: Signaling pathway of this compound.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. A summary of the key findings is presented in the table below.

| Assay | Cell Line | Parameter | Value | Reference |

| ROCK Inhibition | - | IC50 | ~5 µM | [1] |

| ERK Phosphorylation Inhibition | Lung Cancer Cells | IC50 | ~5 µM | [1] |

| Cytotoxicity | Lung Cancer Cells | Concentration Range | 1-20 µM (24h) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on human lung cancer cells.

Methodology:

-

Human lung cancer cells are seeded in appropriate culture vessels and allowed to adhere.

-

Cells are treated with varying concentrations of this compound (e.g., 1-20 µM) for a specified duration (e.g., 24 hours).[1]

-

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by observing morphological changes indicative of apoptosis.

Western Blot Analysis

Objective: To analyze the effect of this compound on the phosphorylation status of key signaling proteins.

Methodology:

-

Lung cancer cells are treated with this compound at the desired concentration and for the appropriate time.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., ERK, CDC2).

-

The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Western blot experimental workflow.

ROCK Kinase Activity Assay

Objective: To determine the inhibitory effect of this compound on ROCK kinase activity.

Methodology:

-

A cell-free in vitro kinase assay is performed using purified active ROCK protein.

-

The kinase reaction is initiated in the presence of a specific substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1) and ATP.

-

Varying concentrations of this compound are included in the reaction mixture to assess its inhibitory potential.

-

The extent of substrate phosphorylation is quantified, typically using an ELISA-based method with a phospho-specific antibody or by radiometric methods.

-

The IC50 value is calculated from the dose-response curve.

Conclusion

This compound is a novel quinolinedione derivative with significant potential as an anti-cancer agent. Its synthesis is straightforward, and it exhibits potent activity against lung cancer cells through the inhibition of multiple key signaling pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic candidate.

References

PT-262's Role in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-262 (7-chloro-6-piperidin-1-yl-quinoline-5,8-dione) is a novel synthetic quinoline derivative that has demonstrated significant anti-cancer properties, particularly in the context of lung carcinoma. Emerging research has elucidated its capacity to induce apoptosis through distinct and potentially interconnected signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's pro-apoptotic mechanisms, collating available quantitative data, detailing experimental methodologies, and visualizing the involved signaling cascades. The primary mechanisms of action discussed are the inhibition of cancer stem cell markers Oct4 and Nanog leading to survivin suppression, and a p53-independent pathway involving the inhibition of ERK and CDC2 phosphorylation. This document aims to serve as a detailed resource for researchers and professionals in the field of oncology and drug development.

Introduction

This compound is a novel synthetic compound derived from 6,7-dichloro-quinoline-5,8-diones, which are known for their anticancer activities[1][2]. Its chemical structure is 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione[1][2]. Preclinical studies have identified this compound as a potent inducer of apoptosis in human lung cancer cells[1][2]. This guide synthesizes the findings from key studies to present a detailed picture of its molecular mechanisms of action.

Mechanisms of this compound-Induced Apoptosis

Current research points to two primary pathways through which this compound induces apoptosis in cancer cells.

Inhibition of the Oct4/Nanog/Survivin Pathway in Cancer Stem Cells

This compound has been shown to effectively target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapeutic resistance and metastasis[2]. The compound inhibits the expression of the core pluripotency transcription factors Oct4 and Nanog[2]. This inhibition is associated with the suppression of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in tumors[2].

The proposed signaling cascade is as follows:

Caption: this compound inhibits Oct4/Nanog, leading to survivin suppression and apoptosis.

Studies have shown that lung cancer cells overexpressing Oct4 and Nanog (A549-ON) exhibit drug resistance and higher levels of survivin[2]. This compound was found to elicit a more potent cytotoxic effect in these A549-ON cells compared to the parental A549 cells, highlighting its efficacy against cancer stem-like cells[2].

p53-Independent Inhibition of ERK and CDC2 Phosphorylation

A separate mechanism of action for this compound involves the inhibition of the ERK (extracellular signal-regulated kinase) and CDC2 (cell division cycle 2) signaling pathways in a manner that is independent of the tumor suppressor p53[1]. This is significant as many cancers harbor p53 mutations, rendering p53-dependent therapies ineffective.

This compound treatment leads to:

-

Inhibition of ERK phosphorylation: This disrupts downstream signaling related to cell proliferation and survival.

-

Repression of cyclin B1 and phospho-CDC2: This leads to cell cycle arrest in the G2/M phase.

-

Loss of mitochondrial membrane potential and activation of caspase-3: These are hallmark events of the intrinsic apoptotic pathway.

The proposed signaling cascade is as follows:

Caption: this compound inhibits ERK and CDC2, causing G2/M arrest and apoptosis.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Cytotoxicity of this compound in Human Lung Cancer Cells

| Cell Line | Treatment Duration | Concentration Range | Observed Effect | Reference |

| Human Lung Cancer Cells | 24 hours | 1 - 20 µM | Concentration-dependent cytotoxicity | [1] |

Table 2: Effect of this compound on Signaling Molecules

| Target Molecule | Effect | IC50 | Cell Line | Reference |

| ERK Phosphorylation | Inhibition | ~5 µM | Human Lung Cancer Cells | [1] |

| Oct4 Protein Expression | Inhibition | Not specified | A549-ON | [2] |

| Nanog Protein Expression | Inhibition | Not specified | A549-ON | [2] |

| Survivin Protein Expression | Suppression | Not specified | A549-ON | [2] |

Note: Detailed quantitative data for the inhibition of Oct4, Nanog, and survivin by this compound are not available in the currently accessible literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Viability and Cytotoxicity Assay

This protocol is representative of methods used to determine the cytotoxic effects of this compound.

Caption: Workflow for a typical cell viability assay (e.g., MTT/MTS).

Methodology:

-

Cell Seeding: Plate human lung cancer cells (e.g., A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., a serial dilution from 1 µM to 20 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified duration (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

-

MTT/MTS Assay: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar reagent (MTS) to each well and incubate for 1-4 hours.

-

Data Acquisition: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Western Blot Analysis for Protein Expression

This protocol is used to assess the levels of specific proteins involved in the signaling pathways affected by this compound.

Methodology:

-

Cell Lysis: Treat lung cancer cells with this compound for the desired time and concentration. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-ERK, anti-CDC2, anti-Oct4, anti-Nanog, anti-survivin, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities relative to the loading control to determine changes in protein expression.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound as described above and prepare cell lysates.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer at the appropriate excitation and emission wavelengths.

-

Data Analysis: Normalize the fluorescence readings to the protein concentration of the lysates to determine the relative caspase-3 activity.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis in lung cancer cells through at least two distinct molecular mechanisms. Its ability to target cancer stem cells by inhibiting the Oct4/Nanog/survivin pathway and to induce apoptosis via a p53-independent inhibition of ERK and CDC2 phosphorylation makes it a compelling candidate for further preclinical and clinical investigation. The elucidation of potential crosstalk between these two pathways will be a critical area for future research and may provide insights for the development of rational combination therapies. This guide provides a foundational understanding of this compound's pro-apoptotic role to aid in these ongoing research efforts.

References

PT-262: A Novel ROCK Inhibitor Targeting Cytoskeletal Function for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PT-262 (7-chloro-6-piperidin-1-yl-quinoline-5,8-dione), a novel small molecule inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). This compound has demonstrated potent activity in modulating cytoskeleton function, leading to the inhibition of cancer cell migration and the induction of apoptosis. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and visualizes its role in the relevant signaling pathway. The information herein is intended to support further preclinical and clinical investigation of this compound as a potential therapeutic agent.

Introduction

The cytoskeleton, a dynamic network of protein filaments, is crucial for maintaining cell shape, motility, and division. Its dysregulation is a hallmark of cancer, contributing significantly to metastasis. The RhoA-ROCK-MLC signaling pathway is a key regulator of cytoskeletal dynamics, particularly the formation of stress fibers and focal adhesions, which are essential for cell migration.[1] Consequently, inhibitors of this pathway have emerged as promising candidates for anti-cancer therapeutics.

This compound is a novel 5,8-quinolinedione derivative that has been identified as a potent inhibitor of ROCK.[1] Preclinical studies have shown that this compound induces significant cytoskeleton remodeling and inhibits the migration of lung carcinoma cells.[1] This guide synthesizes the available technical data on this compound to provide a detailed resource for the scientific community.

Mechanism of Action

This compound exerts its effects on the cytoskeleton by directly inhibiting the kinase activity of ROCK. Computational modeling suggests that this compound interacts with the ATP-binding site of the ROCK protein, thereby preventing the phosphorylation of its downstream substrates.[1] A critical downstream effector of ROCK is myosin light chain (MLC), which, upon phosphorylation, promotes actomyosin contractility and the formation of stress fibers. By blocking ROCK, this compound effectively reduces the levels of phosphorylated MLC, leading to the disruption of stress fibers and a subsequent impairment of cell migration.[1]

Notably, this compound's inhibitory action is specific to ROCK, as it does not affect the upstream RhoA protein levels or its GTPase activity.[1] The morphological changes induced by this compound in cancer cells, such as cell elongation and abnormal actin polymerization, are phenotypically similar to those caused by the actin-stabilizing agent phalloidin, although this compound does not directly bind to actin filaments.[1]

Signaling Pathway

The following diagram illustrates the RhoA-ROCK-MLC signaling pathway and the point of intervention for this compound.

Caption: The RhoA-ROCK-MLC signaling pathway inhibited by this compound.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 | Reference |

| This compound | ROCK | ~5 µM | [1] |

| Y-27632 | ROCK1 | 220 nM (Ki) | [2] |

| ROCK2 | 300 nM (Ki) | [2] | |

| H-1152 | ROCK2 | 12 nM (IC50), 1.6 nM (Ki) | [2] |

Note: The assertion that this compound is "more effective" than Y-27632 and H-1152 may pertain to its effects in cell-based assays, such as migration inhibition, rather than a direct comparison of enzymatic IC50 values.[1]

Table 2: Cellular Activity of this compound in A549 Lung Carcinoma Cells

| Assay | Effect | Concentration | Time | Reference |

| Cytotoxicity | Induction of apoptosis | 2 - 20 µM | 4 - 24 h | [1] |

| Cell Cycle | G2/M phase accumulation | 10 - 20 µM | 24 h | [1] |

| Cytoskeleton Remodeling | Alteration of cytoskeleton and cell elongation | 2 µM | 24 h | [1] |

| Cell Migration | Significant inhibition | 2 - 10 µM | 6 h | [1] |

| Signal Transduction | Repression of ERK phosphorylation | 0 - 10 µM | 24 h | [1] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below. These are representative protocols based on standard laboratory practices.

ROCK Kinase Assay (In Vitro)

This protocol describes a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of this compound against ROCK.

Workflow Diagram:

Caption: Workflow for an in vitro ROCK kinase inhibition assay.

Materials:

-

Recombinant active ROCK enzyme

-

MYPT1 (myosin phosphatase target subunit 1) coated 96-well plate

-

This compound, Y-27632, H-1152 (as controls)

-

Kinase assay buffer

-

ATP solution

-

Anti-phospho-MYPT1 (Thr696) primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound and control inhibitors in kinase assay buffer.

-

Add the diluted compounds to the wells of the MYPT1-coated plate.

-

Add the ROCK enzyme to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 30 minutes.

-

Wash the wells three times with wash buffer.

-

Add the anti-phospho-MYPT1 primary antibody and incubate at room temperature for 1 hour.

-

Wash the wells three times.

-

Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

-

Wash the wells three times.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with stop solution and read the absorbance at 450 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Immunofluorescence Staining for Stress Fibers

This protocol details the visualization of F-actin stress fibers in A549 cells following treatment with this compound.

Materials:

-

A549 cells

-

Glass coverslips

-

Cell culture medium

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed A549 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 2 µM) or vehicle control for 24 hours.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding with 1% BSA for 30 minutes.

-

Incubate the cells with fluorescently-labeled phalloidin (to stain F-actin) and DAPI (to stain nuclei) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence microscope.

Western Blot for Phosphorylated MLC

This protocol is for detecting the levels of total and phosphorylated myosin light chain in A549 cells treated with this compound.

Materials:

-

A549 cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-MLC (Ser19), anti-total-MLC, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Culture A549 cells and treat with various concentrations of this compound for the desired time.

-

Lyse the cells in RIPA buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated MLC to total MLC.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of A549 cells.

Materials:

-

A549 cells

-

24-well plates

-

Cell culture medium

-

This compound

-

Pipette tips (p200)

-

Microscope with a camera

Procedure:

-

Seed A549 cells in 24-well plates and grow to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing various concentrations of this compound or a vehicle control.

-

Capture images of the wound at time 0.

-

Incubate the plate at 37°C in a CO₂ incubator.

-

Capture images of the same wound area at subsequent time points (e.g., 6, 12, and 24 hours).

-

Measure the width of the wound at each time point and calculate the percentage of wound closure.

Conclusion

This compound is a promising novel ROCK inhibitor with demonstrated efficacy in disrupting the cytoskeleton and inhibiting the migration of cancer cells. Its well-defined mechanism of action within the RhoA-ROCK-MLC signaling pathway provides a strong rationale for its further development as an anti-cancer therapeutic, particularly for metastatic diseases. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound and other ROCK inhibitors.

References

PT-262: A Technical Guide for Basic Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-262 (7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione) is a novel synthetic compound derived from 5,8-quinolinedione, demonstrating significant potential in preclinical cancer research.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, effects on cancer cell biology, and detailed protocols for its investigation. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool in basic cancer cell research and drug development.

Mechanism of Action

This compound has been identified as a potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1] Computational modeling suggests that this compound interacts with the ATP-binding site of the ROCK protein.[1] Its inhibitory effect on ROCK kinase activities has been shown to be more effective than that of established ROCK inhibitors such as Y-27632 and H-1152.[1]

Beyond its effects on the ROCK pathway, this compound also demonstrates inhibitory action on the phosphorylation of Extracellular signal-regulated kinase (ERK) and Cyclin-dependent kinase 2 (CDC2).[2][3] This activity is associated with proliferation inhibition and occurs through a p53-independent pathway.[2][3]

Effects on Cancer Cell Biology

This compound exerts a range of effects on cancer cells, primarily investigated in human lung carcinoma cell lines, such as A549. These effects include:

-

Cytoskeleton Remodeling and Inhibition of Cell Migration: this compound induces marked cytoskeleton remodeling, leading to the inhibition of cancer cell migration.[1] This is achieved through the blockage of total and phosphorylated myosin light chain (MLC) proteins and stress fibers, key components of the cellular machinery for movement.[1]

-

Induction of Apoptosis: Treatment with this compound leads to cancer cell death through the induction of apoptosis. This is evidenced by the loss of mitochondrial membrane potential and the activation of caspase-3.[2]

-

Cell Cycle Arrest: The compound causes an accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption of cell cycle progression.[2]

-

Inhibition of Cancer Stem Cells (CSCs): this compound has been shown to inhibit the expression of the cancer stem cell proteins Oct4 and Nanog. This is associated with the suppression of survivin and the induction of apoptosis in CSC-like cells, suggesting a potential to target the root of tumor formation and recurrence.

-

In Vivo Antitumor Activity: In preclinical studies using xenograft models, this compound has demonstrated the ability to inhibit the growth of lung tumors in SCID mice.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| ROCK Kinase Inhibition (IC50) | ~5 µM | In vitro assay | [2] |

| ERK Phosphorylation Inhibition (IC50) | ~5 µM | Human lung cancer cells | [2] |

| Cytotoxicity (Concentration Range) | 1-20 µM (24h) | Human lung cancer cells | [2][3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its experimental evaluation.

Caption: this compound inhibits the RhoA-ROCK-MLC signaling pathway.

Caption: this compound induces apoptosis and cell cycle arrest.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound.

A549 Cell Culture

-

Materials:

-

A549 human lung carcinoma cell line

-

F-12K Medium (or other recommended medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO₂)

-

-

Protocol:

-

Maintain A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

For sub-culturing, aspirate the old medium and wash the cell monolayer with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density.

-

Change the medium every 2-3 days.

-

Western Blot Analysis for Phosphorylated Proteins

-

Materials:

-

This compound treated and untreated A549 cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-p-MLC, anti-MLC, anti-p-ERK, anti-ERK, anti-p-CDC2, anti-CDC2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Protocol:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Cell Migration Assay (Transwell Assay)

-

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

A549 cells

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet stain (0.5%)

-

Microscope

-

-

Protocol:

-

Seed 5 x 10⁴ A549 cells in 200 µL of serum-free medium into the upper chamber of the Transwell insert.

-

Add 600 µL of complete growth medium to the lower chamber.

-

Incubate for 24 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the migrated cells with 0.5% Crystal Violet for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the migrated cells in several random fields under a microscope.

-

Apoptosis Assay (Caspase-3 Activity)

-

Materials:

-

This compound treated and untreated A549 cells

-

Caspase-3 colorimetric assay kit

-

Cell lysis buffer (provided in the kit)

-

Caspase-3 substrate (DEVD-pNA)

-

Reaction buffer (provided in the kit)

-

96-well plate

-

Microplate reader

-

-

Protocol:

-

Treat A549 cells with this compound for the desired time.

-

Harvest and lyse the cells according to the kit manufacturer's instructions.

-

Determine the protein concentration of the cell lysates.

-

Add 50-100 µg of protein lysate to each well of a 96-well plate.

-

Add the caspase-3 substrate (DEVD-pNA) and reaction buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity compared to the untreated control.

-

Cell Cycle Analysis

-

Materials:

-

This compound treated and untreated A549 cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

-

-

Protocol:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Conclusion

This compound is a promising novel compound for basic cancer cell research. Its multifaceted mechanism of action, targeting key pathways involved in cell migration, survival, and proliferation, makes it a valuable tool for investigating the complex biology of cancer. The detailed protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in various in vitro and in vivo cancer models. Further investigation into its efficacy in different cancer types and its potential for combination therapies is warranted.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with PT-262

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-262 (7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione) is a novel synthetic small molecule with demonstrated anti-cancer properties. It functions as a potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK), a key regulator of the actin cytoskeleton, cell adhesion, and migration.[1][2] Additionally, this compound has been shown to inhibit the phosphorylation of ERK and CDC2, and to suppress the expression of cancer stem cell markers Oct4 and Nanog, leading to apoptosis in cancer cells.[3][4] These multi-faceted mechanisms of action make this compound a promising candidate for in vivo evaluation in various cancer models.

These application notes provide a comprehensive guide for the preclinical in vivo assessment of this compound, outlining key experimental protocols from initial tolerability studies to efficacy evaluation in xenograft models.

Preclinical In Vivo Objectives

The primary goals for the in vivo evaluation of this compound are:

-

To determine the maximum tolerated dose (MTD) and establish a safety profile.

-

To characterize the pharmacokinetic (PK) properties of the compound.

-

To demonstrate anti-tumor efficacy in relevant animal models.

-

To assess the pharmacodynamic (PD) effects of this compound on its intended targets in vivo.

Data Presentation

Table 1: Hypothetical Maximum Tolerated Dose (MTD) Study Data for this compound

| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |

| Vehicle Control | 5 | +5.2 | None observed | 0/5 |

| 10 | 5 | +3.8 | None observed | 0/5 |

| 25 | 5 | -2.1 | Mild lethargy in 2/5 animals | 0/5 |

| 50 | 5 | -8.5 | Moderate lethargy, ruffled fur | 1/5 |

| 100 | 5 | -15.7 | Severe lethargy, hunched posture | 3/5 |

This is a hypothetical data table. Actual results will vary based on the animal model and experimental conditions.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

| Parameter | Oral Administration (PO) | Intraperitoneal Injection (IP) |

| Dose (mg/kg) | 25 | 10 |

| Cmax (ng/mL) | 850 | 1200 |

| Tmax (h) | 2 | 0.5 |

| AUC (0-t) (ng*h/mL) | 4200 | 3800 |

| Half-life (t1/2) (h) | 4.5 | 3.8 |

| Bioavailability (%) | 35 | N/A |

This is a hypothetical data table. Actual PK parameters need to be determined experimentally.

Table 3: Hypothetical Efficacy Study of this compound in a Lung Cancer Xenograft Model

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (mg) |

| Vehicle Control | 1500 ± 250 | - | 1450 ± 220 |

| This compound (25 mg/kg, daily) | 750 ± 150 | 50 | 720 ± 130 |

| Positive Control | 600 ± 120 | 60 | 580 ± 110 |

This is a hypothetical data table. Efficacy will depend on the specific cancer model and dosing regimen.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of this compound.

Caption: In Vivo Experimental Workflow.

Experimental Protocols

Disclaimer: The following are generalized protocols and should be adapted based on preliminary in vitro data, solubility, and stability of this compound. It is highly recommended to perform a literature review for the specific cancer model being used.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, PEG300, Tween 80, saline; to be determined based on solubility and stability studies)

-

6-8 week old immunocompromised mice (e.g., NOD-SCID or BALB/c nude)

-

Standard animal housing and care facilities

-

Dosing equipment (e.g., oral gavage needles, syringes)

-

Analytical balance

-

Calipers

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.

-

Dose Formulation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to achieve the desired dose levels.

-

Group Allocation: Randomly assign mice to several dose groups (e.g., vehicle control, and 4-5 escalating dose levels of this compound) with 3-5 mice per group.

-

Dosing: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 14 consecutive days.

-

Monitoring:

-

Record body weight and clinical observations (e.g., changes in appearance, behavior, activity levels) daily.

-

Monitor for any signs of toxicity.

-

Euthanize animals that reach pre-defined humane endpoints.

-

-

Terminal Procedures: At the end of the 14-day study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

-

MTD Determination: The MTD is defined as the highest dose that does not cause mortality or a body weight loss of more than 20% and does not produce other signs of severe toxicity.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Materials:

-

This compound and vehicle

-

6-8 week old mice (e.g., CD-1 or BALB/c)

-

Dosing and blood collection equipment

-

Anticoagulant (e.g., EDTA or heparin)

-

Centrifuge

-

-80°C freezer

-

LC-MS/MS or other appropriate analytical instrumentation

Procedure:

-

Animal Preparation and Dosing:

-

For intravenous (IV) administration, administer a single bolus dose of this compound via the tail vein.

-

For oral (PO) or intraperitoneal (IP) administration, administer a single dose at a volume appropriate for the mouse's weight.

-

-

Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Immediately place blood samples into tubes containing an anticoagulant, mix gently, and centrifuge to separate plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Protocol 3: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.

Materials:

-

Human cancer cell line (e.g., A549 lung cancer cells, based on in vitro data)

-

6-8 week old immunocompromised mice

-

Matrigel (optional)

-

This compound and vehicle

-

Dosing equipment

-

Calipers and analytical balance

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells from culture and resuspend in sterile PBS or media, with or without Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Group Allocation:

-

Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

-

-

Treatment:

-

Administer this compound or vehicle daily (or as determined by PK data) for a specified period (e.g., 21-28 days).

-

-

Monitoring:

-

Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

-

Monitor body weight and clinical signs throughout the study.

-

-

Endpoint:

-

At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the animals.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics).

-

Protocol 4: Pharmacodynamic (PD) Study

Objective: To confirm that this compound is hitting its intended targets in vivo.

Materials:

-

Tumor-bearing mice from the efficacy study or a satellite group.

-

This compound and vehicle

-

Tissue homogenization buffer and equipment

-

Protein quantification assay (e.g., BCA)

-

Western blotting or ELISA equipment and reagents

-

Antibodies for p-ROCK, p-ERK, p-CDC2, and total protein levels.

Procedure:

-

Dosing and Tissue Collection:

-

Treat a separate "satellite" group of tumor-bearing animals with a single dose of this compound or vehicle.

-

At various time points after dosing (e.g., 2, 6, 24 hours), euthanize the animals and collect the tumors.

-

-

Tissue Processing:

-

Immediately snap-freeze the tumors in liquid nitrogen or process them for protein extraction.

-

Homogenize the tumor tissue and extract total protein.

-

-

Target Analysis:

-

Determine the levels of phosphorylated and total ROCK, ERK, and CDC2 using Western blotting or ELISA.

-

-

Data Analysis:

-

Compare the levels of the target proteins in the this compound-treated groups to the vehicle control group to assess the degree and duration of target inhibition.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PT-262 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-262 is a novel synthetic compound identified as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), extracellular signal-regulated kinase (ERK), and cyclin-dependent kinase 2 (CDC2).[1][2] Its mechanism of action involves the suppression of phosphorylation of these key signaling proteins, leading to cell cycle arrest, apoptosis, and inhibition of cell migration in cancer cells.[1][3] Preclinical evaluation of this compound in appropriate animal models is a critical step in its development as a potential therapeutic agent. These application notes provide a comprehensive guide for the administration of this compound in mouse models, based on established protocols for inhibitors of the ROCK, ERK, and CDC2 pathways. While specific in vivo dosage for this compound is not publicly available, this document offers a framework for determining optimal dosing and administration strategies.

Data Presentation

A critical aspect of in vivo studies is the determination of the appropriate dosage. While specific dosage information for this compound in mouse models is not available in the cited literature, the following table summarizes dosages of other relevant kinase inhibitors used in murine studies. This information can serve as a starting point for dose-range finding studies for this compound.

| Inhibitor Class | Compound | Mouse Model | Dosage | Administration Route | Reference |

| ERK Inhibitor | ARRY | Lung Cancer | 12.5 - 37.5 mg/kg (twice daily) | Oral Gavage | [4] |

| ERK Inhibitor | RB1/RB3 peptides | 16p11.2 deletion mice | 10 mg/kg | Subcutaneous Injection | [5] |